molecular formula C9H8BrNO2 B14554133 N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 61961-54-4

N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B14554133
CAS No.: 61961-54-4
M. Wt: 242.07 g/mol
InChI Key: QUYIKGFKSZVJIL-UHFFFAOYSA-N
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Description

N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves the bromination of 2,3-dihydro-4H-1-benzopyran followed by the formation of the hydroxylamine derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The subsequent reaction with hydroxylamine hydrochloride in the presence of a base like sodium carbonate yields the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxylamine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another brominated benzopyran derivative with similar chemical properties.

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: A benzopyran derivative with a carboxylic acid group.

    Pinostrobin: A naturally occurring flavanone with a similar benzopyran structure.

Uniqueness

N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is unique due to the presence of both a bromine atom and a hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(6-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYIKGFKSZVJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=NO)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30812850
Record name N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30812850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61961-54-4
Record name N-(6-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30812850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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